2-Butoxy-4-chloropyridine
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Overview
Description
2-Butoxy-4-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a butoxy group at the second position and a chlorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-chloropyridine typically involves the reaction of 2-chloropyridine with butanol under specific conditions. One common method is to use a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-4-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or lithium aluminum hydride in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted pyridines
- Piperidine derivatives
- Aldehydes and carboxylic acids
Scientific Research Applications
2-Butoxy-4-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloropyridine involves its interaction with specific molecular targets. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Chloropyridine: A simpler derivative with similar reactivity but lacking the butoxy group.
4-Chloropyridine: Another isomer with the chlorine atom at a different position.
2-Butoxy-5-chloropyridine: A structural isomer with the butoxy and chlorine groups at different positions
Uniqueness: 2-Butoxy-4-chloropyridine is unique due to the specific positioning of the butoxy and chlorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
CAS No. |
1346809-04-8 |
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Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-butoxy-4-chloropyridine |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PUAOVKKMAWXANC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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